solubility of 3-(1-Hydroxyethyl)benzonitrile in organic solvents
solubility of 3-(1-Hydroxyethyl)benzonitrile in organic solvents
This guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 3-(1-Hydroxyethyl)benzonitrile (CAS: 69361-65-3), a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine .
Executive Summary & Compound Profile
3-(1-Hydroxyethyl)benzonitrile is a bifunctional aromatic intermediate characterized by a lipophilic benzene core decorated with a polar nitrile group (-CN) and a hydrogen-bond-donating secondary alcohol group (-CH(OH)CH₃).
Its solubility behavior is governed by the competition between the hydrophobic phenyl ring and the hydrophilic functional groups. In process chemistry, this compound is frequently encountered as a viscous oil (racemate) or a low-melting solid (pure enantiomer), making "miscibility" often more relevant than "solubility limit" in standard contexts.
| Property | Data / Characteristic |
| CAS Number | 69361-65-3 (Racemate); 115098-69-6 ((S)-isomer) |
| Molecular Weight | 147.17 g/mol |
| Physical State | Viscous oil (racemate) / Low-melting solid (enantiopure) |
| LogP (Octanol/Water) | ~1.3 – 1.7 (Moderately Lipophilic) |
| Key Function | Precursor to Rivastigmine (Exelon) |
Solubility Profile & Solvent Compatibility
The following data is synthesized from process patents, enzymatic resolution studies, and thermodynamic modeling (Hansen Solubility Parameters).
Solvent Classification Table
This table guides solvent selection for reaction, extraction, and purification steps.
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Protic | Methanol, Ethanol, IPA | Miscible / Highly Soluble | Reduction reactions (NaBH₄); Homogeneous phase. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Nucleophilic substitutions; High-temp reactions. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Highly Soluble | Standard extraction solvent; Chromatography eluent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Extraction from aqueous phases; Resin loading. |
| Ethers | THF, MTBE, Diethyl Ether | Soluble | Enzymatic resolution media; Grignard reactions. |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Immiscible * | Anti-solvent for precipitation; Chromatography mobile phase. |
| Aqueous | Water, Brine | Low Solubility (<5 g/L) | Aqueous workup (compound partitions to organic layer). |
*Note: While pure 3-(1-Hydroxyethyl)benzonitrile is poorly soluble in pure hexane, it is often used in Hexane:EtOAc mixtures (e.g., 9:1) for silica gel chromatography.
Thermodynamic Insight (Van't Hoff Behavior)
For the crystalline enantiomer, solubility (
- (Enthalpy of Dissolution): Positive (Endothermic). Solubility increases with temperature.[1]
-
Implication: Cooling crystallization is a viable purification method for the enantiopure solid if a solvent system like Heptane/EtOAc or MTBE/Hexane is used.
Experimental Protocols
Gravimetric Solubility Determination (Standard Protocol)
Use this protocol to generate a solubility curve for crystallization optimization.
Reagents: High-purity solvent (HPLC grade), 3-(1-Hydroxyethyl)benzonitrile (Solid).
-
Saturation: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at fixed temperature (
) for 24 hours. -
Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Evaporation: Transfer a known volume (
) to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen stream. -
Quantification: Weigh the residue.
-
Calculation:
-
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic for solubility testing based on the physical state of the material.
Caption: Workflow for determining solubility parameters based on the physical state of the starting material.
Process Applications: Rivastigmine Synthesis
The solubility of this intermediate dictates the efficiency of the Kinetic Resolution and Downstream Processing .
Enzymatic Kinetic Resolution
A critical step involves the lipase-catalyzed transesterification of the racemate.[2]
-
Preferred Solvents: Hydrophobic organic solvents (LogP > 2) or Ethers.
-
MTBE (Methyl tert-butyl ether): Excellent balance of solubility and enzyme activity.
-
Hexane/Toluene: Often used; the substrate dissolves sufficiently to react, even if not fully miscible at high concentrations.
-
-
Mechanism: The (R)-isomer is acylated (becoming more lipophilic), while the (S)-isomer remains the alcohol.
-
Separation: The solubility difference between the (S)-alcohol and the (R)-ester in silica gel chromatography (Hexane/EtOAc gradient) allows for separation.
Visualization: Purification & Resolution Logic
Caption: Solvent-dependent kinetic resolution and chromatographic separation workflow.
References
-
Mangas-Sanchez, J., et al. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes. MDPI Molecules.
-
PubChem. (2025).[3][4][5] Compound Summary: 3-(1-Hydroxyethyl)benzonitrile.[3] National Library of Medicine.
-
Fishman, A., et al. (2001).[6] A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[6]
-
Google Patents. (2014). Preparation method for rivastigmine, intermediates thereof. US20140073809A1.
Sources
- 1. sid.ir [sid.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 11228875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
